![molecular formula C14H21NO5S2 B2980972 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396853-14-7](/img/structure/B2980972.png)
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains functional groups such as a sulfonamide, a dioxin ring, and a thioether. It’s structurally related to the amino acid methionine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the dioxin ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species . Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial activity. This research is crucial in the context of combating drug resistance by pathogens.
- Cancer remains a significant global health challenge. Compounds d6 and d7 from this compound series were found to be the most active against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro . These findings highlight the compound’s potential as a lead candidate for rational drug design in cancer therapy.
- While not directly related to the compound you mentioned, it’s interesting to note that certain analogues from Fusarium oxysporum exhibit selective fungistatic activity against Aspergillus fumigatus . This underscores the broader relevance of similar chemical structures in antifungal research.
- The 4-hydroxy-2-quinolone scaffold, which shares some similarities with the compound you mentioned, has been investigated for its pharmaceutical and biological activities. Researchers have explored synthetic analogs and heteroannelated derivatives of 4-hydroxy-2-quinolones . These derivatives may have diverse applications beyond the specific compound you mentioned.
- In a different context, optically clear quartz cuvettes were used for fluorometric determination of Cd2+ ions, and they were washed with acetone before use . Although not directly related to the compound, this highlights the versatility of certain chemical structures in analytical chemistry.
- Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interact favorably with specific protein binding pockets (PDB IDs: 1JIJ, 4WMZ, and 3ERT) . These findings suggest that these compounds could serve as lead candidates for rational drug design, emphasizing their potential therapeutic applications.
Antimicrobial Activity
Anticancer Potential
Fungistatic Activity
Heteroannelated Derivatives
Fluorometric Determination of Cd2+
Potential Drug Design
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-14(16,5-8-21-2)10-15-22(17,18)11-3-4-12-13(9-11)20-7-6-19-12/h3-4,9,15-16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKYNLINRRNEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.